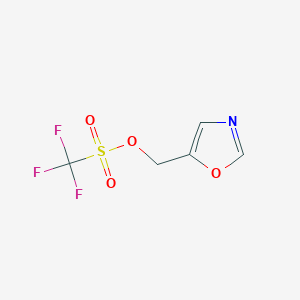

Oxazol-5-ylmethyl trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxazol-5-ylmethyl trifluoromethanesulfonate is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its significant role in various chemical reactions and its utility in scientific research, particularly in the fields of medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazol-5-ylmethyl trifluoromethanesulfonate typically involves the reaction of oxazole derivatives with trifluoromethanesulfonic anhydride. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the reactants. Common solvents used in this reaction include dichloromethane and tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically monitored using techniques such as NMR, HPLC, and LC-MS to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

Oxazol-5-ylmethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as amines and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can modify the functional groups on the oxazole ring .

Scientific Research Applications

Oxazol-5-ylmethyl trifluoromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the study of biological pathways and mechanisms due to its ability to interact with biological molecules.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of oxazol-5-ylmethyl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify biological molecules and pathways, making it useful in various biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to oxazol-5-ylmethyl trifluoromethanesulfonate include:

- Oxazol-5-ylmethyl chloride

- Oxazol-5-ylmethyl bromide

- Oxazol-5-ylmethyl iodide

Uniqueness

What sets this compound apart from these similar compounds is its trifluoromethanesulfonate group, which is a better leaving group compared to halides. This makes it more reactive in nucleophilic substitution reactions, enhancing its utility in various chemical and biological applications .

Biological Activity

Oxazol-5-ylmethyl trifluoromethanesulfonate (OTf) is a compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-virulence properties. This article provides a comprehensive overview of the biological activity associated with OTf, supported by research findings, data tables, and case studies.

Synthesis and Structural Characteristics

OTf can be synthesized through various chemical pathways, often involving the reaction of oxazole derivatives with trifluoromethanesulfonic anhydride. The structural features of oxazoles contribute significantly to their biological properties, particularly the presence of the trifluoromethyl group, which enhances lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to OTf exhibit significant antimicrobial properties. For instance, a series of oxazolone-based sulfonamides were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated promising antibacterial effects, particularly for compounds 9b and 9f , which inhibited bacterial growth at low concentrations. Additionally, these compounds showed efficacy in reducing biofilm formation and virulence factor production in Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antibacterial Activity of Oxazol-5-ylmethyl Derivatives

| Compound | MIC (µg/ml) | Target Organisms |

|---|---|---|

| 9b | 4 | S. aureus |

| 9f | 8 | E. coli |

| 9h | 16 | P. aeruginosa |

Anticancer Activity

The anticancer potential of OTf derivatives has been explored in various studies. For example, oxazolo[5,4-d]pyrimidines have shown significant cytotoxicity against multiple cancer cell lines including A549 (lung adenocarcinoma) and HT29 (colon adenocarcinoma). One particular derivative (3g ) exhibited a CC50 value of 58.44 µM against HT29 cells, outperforming standard chemotherapeutics like 5-fluorouracil (CC50 = 381.2 µM) .

Table 2: Cytotoxicity of Oxazolo[5,4-d]pyrimidines

| Compound | CC50 (µM) | Cancer Cell Line |

|---|---|---|

| 3g | 58.44 | HT29 |

| 3d | 72.10 | A549 |

| 3e | 129.41 | HT29 |

The mechanisms underlying the biological activities of OTf derivatives are multifaceted. For antimicrobial effects, it has been suggested that these compounds may interfere with quorum sensing mechanisms in bacteria, thus inhibiting virulence . In terms of anticancer activity, the cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest .

Case Studies

- Antimicrobial Evaluation : A study evaluated several oxazole derivatives for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. Compounds demonstrated a significant reduction in biofilm biomass compared to controls, indicating their potential as anti-virulence agents .

- Cytotoxic Studies : In vitro tests on various cancer cell lines revealed that oxazolo[5,4-d]pyrimidines can selectively target cancer cells while sparing normal human dermal fibroblasts (NHDF), showcasing their therapeutic potential with reduced toxicity .

Properties

Molecular Formula |

C5H4F3NO4S |

|---|---|

Molecular Weight |

231.15 g/mol |

IUPAC Name |

1,3-oxazol-5-ylmethyl trifluoromethanesulfonate |

InChI |

InChI=1S/C5H4F3NO4S/c6-5(7,8)14(10,11)13-2-4-1-9-3-12-4/h1,3H,2H2 |

InChI Key |

HCUJAEQSOPQRRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=N1)COS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.